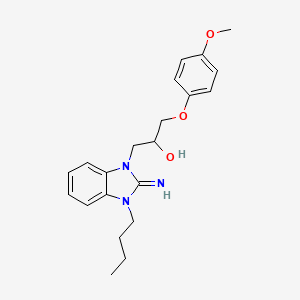
1-(3-butyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-3-(4-methoxyphenoxy)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-BUTYL-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)-3-(4-METHOXYPHENOXY)PROPAN-2-OL is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-BUTYL-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)-3-(4-METHOXYPHENOXY)PROPAN-2-OL typically involves multi-step organic reactions. The starting materials might include a benzodiazole derivative and a methoxyphenoxy propanol derivative. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH would be essential to maintain consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-BUTYL-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)-3-(4-METHOXYPHENOXY)PROPAN-2-OL can undergo various chemical reactions, including:
Oxidation: This reaction might involve the conversion of the imino group to a nitro group.
Reduction: The compound could be reduced to form different derivatives with altered biological activities.
Substitution: Various substituents can be introduced to the benzodiazole ring or the methoxyphenoxy group.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions would vary depending on the desired reaction, often requiring specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a nitro derivative, while reduction could produce an amine derivative.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-BUTYL-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)-3-(4-METHOXYPHENOXY)PROPAN-2-OL would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-BUTYL-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)-3-(4-HYDROXYPHENOXY)PROPAN-2-OL: A similar compound with a hydroxyl group instead of a methoxy group.
1-(3-BUTYL-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)-3-(4-CHLOROPHENOXY)PROPAN-2-OL: A derivative with a chloro group.
Uniqueness
1-(3-BUTYL-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)-3-(4-METHOXYPHENOXY)PROPAN-2-OL is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C21H27N3O3 |
|---|---|
Peso molecular |
369.5 g/mol |
Nombre IUPAC |
1-(3-butyl-2-iminobenzimidazol-1-yl)-3-(4-methoxyphenoxy)propan-2-ol |
InChI |
InChI=1S/C21H27N3O3/c1-3-4-13-23-19-7-5-6-8-20(19)24(21(23)22)14-16(25)15-27-18-11-9-17(26-2)10-12-18/h5-12,16,22,25H,3-4,13-15H2,1-2H3 |
Clave InChI |
KBEDJXGGVPJQKN-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C2=CC=CC=C2N(C1=N)CC(COC3=CC=C(C=C3)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4E)-4-[[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-3-methyl-5-isoxazolone](/img/structure/B11607648.png)
![2-Methyl-7-[(3-phenoxyphenyl)(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B11607654.png)
![5-bromo-2-(2-hydroxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11607658.png)
![2-[(4-tert-butylphenoxy)methyl]-1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazole](/img/structure/B11607678.png)
![(4Z)-4-{[(2-ethoxyphenyl)amino]methylidene}-2-phenylisoquinoline-1,3(2H,4H)-dione](/img/structure/B11607679.png)
![1-[6-(4-hydroxy-3-nitrophenyl)-3-(prop-2-en-1-ylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B11607682.png)
![N-[(Z)-3-Pyridinylmethylene]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine](/img/structure/B11607685.png)

![3-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-hydroxyethyl)hydrazinylidene]methyl}benzene-1,2-diol](/img/structure/B11607698.png)
![2-[(1-Allyl-1H-benzoimidazol-2-ylamino)-methyl]-4-chloro-phenol](/img/structure/B11607711.png)
![5-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methylhydrazinylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B11607717.png)

![(4Z)-4-{3-bromo-5-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzylidene}-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione](/img/structure/B11607735.png)
![9-Methyl-3-propyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11607738.png)
